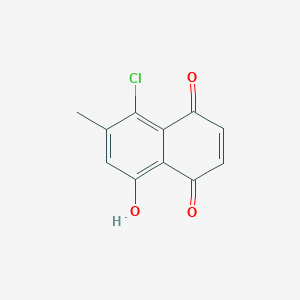
Diethyl(benzyloxy)propanedioate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diethyl(benzyloxy)propanedioate derivatives has been explored in various studies. For instance, the synthesis of a triply 13C labeled molecule, diethyl 1-[(13C)methyl]-3-Phenyl(1,3-13C2)bicyclo[1.1.0]butane-exo,exo-2,4-dicarboxylate, was achieved through a sequence involving carbonation of phenylmagnesium bromide, reduction, and several other steps to produce the labeled bicyclobutane . Another study reported the preparation of diethyl (dichloromethyl)phosphonate, which was used in the synthesis of alkynes, demonstrating the versatility of diethyl propanedioate derivatives in synthetic chemistry .
Molecular Structure Analysis
The crystal structure of a diethyl(benzyloxy)propanedioate derivative, specifically diethyl[(4-chlorophenyl)(dibenzylamino)methyl]propanedioate, was determined using spectral (IR, 1H NMR), elemental analyses, and X-ray diffraction data. The molecular conformation of this compound revealed two potential pockets for coordinating metal atoms . This structural information is crucial for understanding the reactivity and potential applications of such compounds in coordination chemistry.
Chemical Reactions Analysis
Diethyl(benzyloxy)propanedioate derivatives are versatile intermediates in organic synthesis. For example, diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate was prepared through condensation and exhibited a significant dihedral angle between the benzene and pyrazole rings, affecting its crystal packing . Additionally, the condensation of diethyl 2,4,6-trioxoheptanedioate with aryliminomethyl phenols led to a new synthesis route for chromeno[4,3-b]pyridines . Radical addition reactions involving diethyl (2-phenylseleno)propanedioate to olefins have also been reported, showcasing the reactivity of these compounds in radical chain processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl(benzyloxy)propanedioate derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or withdrawing groups can affect the compound's reactivity in condensation and cycloaddition reactions . The crystal packing and intermolecular interactions, such as C—H⋯O interactions, can influence the stability and solubility of these compounds . The Diels-Alder reaction involving diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate demonstrated high stereoselectivity, which is a critical property for the synthesis of enantiomerically pure compounds .
Wissenschaftliche Forschungsanwendungen
Electrochemical Characterization and Complexation Behavior
Study of Electrochemical Properties : Diethyl(benzyloxy)propanedioate derivatives have been studied for their electrochemical characteristics using methods like cyclic voltammetry and differential pulse voltammetry. These studies help in understanding the redox processes and the specific functional groups involved in these reactions (Amarandei et al., 2014).
Complexation with Lanthanide Cations : Research has shown that certain derivatives of diethyl(benzyloxy)propanedioate can effectively complex with lanthanide metal ions such as Sm3+, Eu3+, Yb3+, and Tb3+. This complexation behavior is studied using electrochemical methods and UV-Vis spectroscopy, which is important for understanding the interaction of these compounds with metal ions (Amarandei et al., 2014).
Crystallography and Molecular Structure Analysis
- Crystal Structure Investigations : The crystal structure of diethyl(benzyloxy)propanedioate derivatives has been analyzed to understand their molecular conformation and potential for metal coordination. Such studies are crucial for the development of new functionalized ligands and have implications in material science (Meskini et al., 2010).
Radical Addition Reactions
- Study of Radical Addition to Olefins : Diethyl(benzyloxy)propanedioate derivatives have been examined for their ability to undergo radical addition to olefins. This type of reaction is significant in organic synthesis, leading to the formation of various products, and is propagated by phenyl selenide transfer (Byers & Lane, 1990).
Synthesis and Application in Chemical Reactions
Efficient Intermediate for Synthesis of Enamino Esters : An improved procedure using diethyl(benzyloxy)propanedioate derivatives as intermediates has been described for the synthesis of enamino esters. This showcases the role of these compounds in facilitating chemical reactions and synthesis processes (Deshmukh et al., 1999).
Ligating Ability with Chromium : The oxidation products of diethyl malonate, including diethyl(benzyloxy)propanedioate, have been studied for their ligating ability with chromium. This research is relevant in understanding the reactions of these compounds under various conditions like heating and microwave irradiation (Katre & Ey, 2013).
Plasticizer Synthesis for Polyvinyl Chloride
- Development of New Plasticizers : Research has been conducted to develop new benzoate plasticizers for polyvinyl chloride using derivatives of diethyl(benzyloxy)propanedioate. This is significant in the field of polymer chemistry and material science (Maydanova et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl 2-phenylmethoxypropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-3-17-13(15)12(14(16)18-4-2)19-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLVMCVYVLXNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302863 | |
| Record name | diethyl(benzyloxy)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(benzyloxy)malonate | |
CAS RN |
5778-35-8 | |
| Record name | NSC154710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl(benzyloxy)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



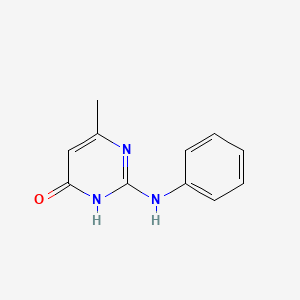


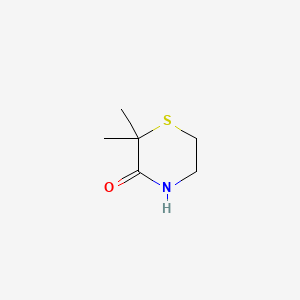
![3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3032778.png)
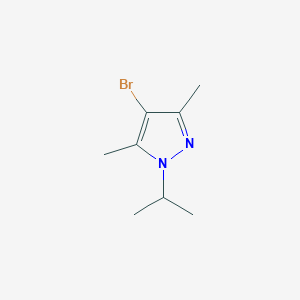

dioxo-lambda~6~-sulfane](/img/structure/B3032781.png)
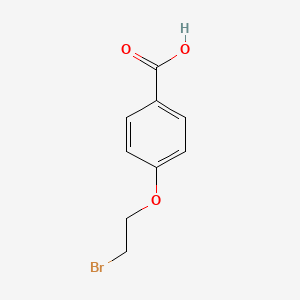
![2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3032786.png)

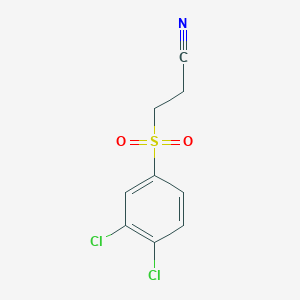
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3032794.png)
